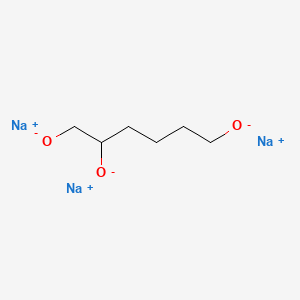
Trisodium;hexane-1,2,6-triolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Trisodium;hexane-1,2,6-triolate typically involves the reaction of 1,2,6-hexanetriol with sodium hydroxide. The reaction proceeds under controlled conditions to ensure the complete conversion of the hydroxyl groups to sodium alkoxide groups . Industrial production methods may involve the use of large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Trisodium;hexane-1,2,6-triolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylate salts.
Reduction: It can be reduced to form hexanetriol.
Substitution: The sodium ions can be substituted with other cations or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trisodium;hexane-1,2,6-triolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Trisodium;hexane-1,2,6-triolate involves its ability to interact with various molecular targets through its sodium alkoxide groups. These interactions can lead to the stabilization of certain molecular structures or the facilitation of specific chemical reactions . The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Trisodium;hexane-1,2,6-triolate can be compared to other similar compounds such as:
1,2,6-Hexanetriol: The parent compound without the sodium ions.
Trisodium citrate: Another trisodium salt with different functional groups.
Sodium hexanoate: A sodium salt of a different hexane derivative.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to these similar compounds .
Properties
CAS No. |
13005-19-1 |
|---|---|
Molecular Formula |
C6H11Na3O3 |
Molecular Weight |
200.12 |
IUPAC Name |
trisodium;hexane-1,2,6-triolate |
InChI |
InChI=1S/C6H11O3.3Na/c7-4-2-1-3-6(9)5-8;;;/h6H,1-5H2;;;/q-3;3*+1 |
InChI Key |
GCJMZSHZYDFSGV-UHFFFAOYSA-N |
SMILES |
C(CC[O-])CC(C[O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















